molecular formula C20H20F3N3O5 B2870605 1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 954660-13-0

1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2870605
CAS No.: 954660-13-0
M. Wt: 439.391
InChI Key: YTCUYLRYXYQONQ-UHFFFAOYSA-N
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Description

1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N3O5 and its molecular weight is 439.391. The purity is usually 95%.
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Biological Activity

The compound 1-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C18H20F3N3O4\text{C}_{18}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_4

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving amino alcohols and carbonyl compounds.
  • Introduction of the Dimethoxyphenyl Group : This step often utilizes palladium-catalyzed cross-coupling reactions.
  • Attachment of the Urea Moiety : The urea linkage is formed through reaction with isocyanates or similar reagents under controlled conditions.

Antidiabetic Properties

Recent studies have indicated that derivatives of urea, including compounds similar to the one , exhibit significant inhibition of the enzyme α-glucosidase , which plays a crucial role in carbohydrate metabolism. For instance, a related study reported IC50 values ranging from 2.14 µM to 115 µM for various urea analogs, demonstrating potent antidiabetic activity .

CompoundIC50 (µM)Activity Description
3u2.14Most potent α-glucosidase inhibitor
3r4.87Improved activity with ortho-methyl substitution
3s76.20Decreased activity with meta substitution
3t69.83Decreased activity with para substitution

The mechanism by which these compounds exert their biological effects often involves:

  • Binding to Enzymes : The urea moiety forms hydrogen bonds with active site residues of enzymes like α-glucosidase.
  • Modulation of Biological Pathways : By inhibiting key enzymes, these compounds can alter metabolic pathways associated with diabetes and potentially other metabolic disorders.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the phenyl groups significantly impact biological activity. For instance:

  • Substituents on the Dimethoxyphenyl Group : The position and type of substituents (e.g., methyl, halogens) on this group can enhance or diminish inhibitory potency against α-glucosidase.
  • Trifluoromethyl Substitution : The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to target enzymes.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that various analogs of urea exhibited differential inhibition against α-glucosidase, suggesting a strong correlation between structural features and biological activity .
  • Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their target enzymes, revealing critical hydrogen bonding and hydrophobic interactions that contribute to their potency .

Properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O5/c1-29-16-7-6-14(9-17(16)30-2)26-11-15(31-19(26)28)10-24-18(27)25-13-5-3-4-12(8-13)20(21,22)23/h3-9,15H,10-11H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCUYLRYXYQONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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